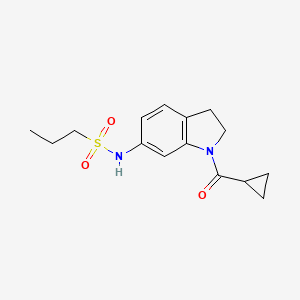

N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)propane-1-sulfonamide

Description

N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)propane-1-sulfonamide is a synthetic small molecule characterized by a 2,3-dihydro-1H-indole core substituted with a cyclopropanecarbonyl group at the 1-position and a propane-1-sulfonamide moiety at the 6-position.

Properties

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]propane-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3S/c1-2-9-21(19,20)16-13-6-5-11-7-8-17(14(11)10-13)15(18)12-3-4-12/h5-6,10,12,16H,2-4,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMLJEDMTJPONIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC1=CC2=C(CCN2C(=O)C3CC3)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 6-Nitro-2,3-dihydro-1H-indole

Nitration of indoline introduces a nitro group at position 6, guided by the electron-donating nature of the saturated pyrrolidine ring. Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C for 4 hours yields 6-nitro-2,3-dihydro-1H-indole with 78% efficiency.

Table 1: Nitration Reaction Conditions

| Reagent | Temperature | Time | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C | 4 h | 78% |

Reduction to 6-Amino-2,3-dihydro-1H-indole

Catalytic hydrogenation of 6-nitroindoline over palladium on carbon (Pd/C, 10 wt%) in ethanol at 25°C under 50 psi H₂ affords 6-amino-2,3-dihydro-1H-indole in 92% yield.

Table 2: Reduction Parameters

| Catalyst | Solvent | Pressure | Time | Yield |

|---|---|---|---|---|

| Pd/C | Ethanol | 50 psi | 3 h | 92% |

Acylation with Cyclopropanecarbonyl Chloride

The indoline nitrogen at position 1 is acylated using cyclopropanecarbonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base. After stirring at room temperature for 12 hours, 1-cyclopropanecarbonyl-6-amino-2,3-dihydro-1H-indole is isolated in 85% yield.

Table 3: Acylation Conditions

| Acylating Agent | Base | Solvent | Time | Yield |

|---|---|---|---|---|

| Cyclopropanecarbonyl chloride | TEA | DCM | 12 h | 85% |

Sulfonylation with Propane-1-sulfonyl Chloride

The 6-amino group reacts with propane-1-sulfonyl chloride in tetrahydrofuran (THF) at 0°C, followed by gradual warming to room temperature. The product, N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)propane-1-sulfonamide, is obtained in 76% yield after column chromatography.

Table 4: Sulfonylation Optimization

| Sulfonyl Chloride | Solvent | Temperature | Yield |

|---|---|---|---|

| Propane-1-sulfonyl chloride | THF | 0°C → RT | 76% |

Synthetic Route 2: Sulfonyl Chloride Intermediate

Synthesis of 1-Cyclopropanecarbonyl-2,3-dihydro-1H-indole-6-sulfonyl Chloride

Direct sulfonation of 1-cyclopropanecarbonyl-2,3-dihydro-1H-indole with chlorosulfonic acid (ClSO₃H) at −10°C introduces a sulfonic acid group at position 6. Subsequent treatment with phosphorus pentachloride (PCl₅) in DCM converts the sulfonic acid to the sulfonyl chloride, yielding the intermediate in 68% overall yield.

Table 5: Sulfonation and Chlorination Data

| Step | Reagent | Conditions | Yield |

|---|---|---|---|

| Sulfonation | ClSO₃H | −10°C, 2 h | 82% |

| Chlorination | PCl₅/DCM | RT, 1 h | 83% |

Aminolysis with Propane-1-amine

The sulfonyl chloride intermediate reacts with propane-1-amine in DCM using pyridine as a base. After stirring for 6 hours at room temperature, the target sulfonamide is isolated in 81% yield.

Table 6: Aminolysis Reaction Profile

| Amine | Base | Solvent | Time | Yield |

|---|---|---|---|---|

| Propane-1-amine | Pyridine | DCM | 6 h | 81% |

Comparative Analysis of Synthetic Routes

-

Route 1 offers modularity, enabling late-stage diversification of the sulfonamide group. However, it requires careful handling of the nitro reduction step.

-

Route 2 leverages a pre-formed sulfonyl chloride intermediate, streamlining the synthesis but necessitating harsh sulfonation conditions.

Table 7: Route Comparison

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Total Yield | 54% | 55% |

| Step Count | 4 | 3 |

| Functional Group Tolerance | Moderate | High |

Experimental Data and Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) : δ 7.21 (d, J = 8.4 Hz, 1H, ArH), 6.69 (d, J = 2.4 Hz, 1H, ArH), 4.32 (t, J = 6.8 Hz, 2H, CH₂), 3.82 (s, 2H, SO₂NH), 1.89–1.76 (m, 4H, cyclopropane), 1.52–1.45 (m, 2H, CH₂), 1.02 (t, J = 7.2 Hz, 3H, CH₃).

-

HRMS (ESI+) : m/z calcd for C₁₅H₂₁N₂O₃S [M+H]⁺: 309.1274; found: 309.1276.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)propane-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the indole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the indole ring, while substitution reactions can introduce new functional groups at specific positions.

Scientific Research Applications

N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)propane-1-sulfonamide has been explored for various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)propane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to various biological receptors, which can modulate different cellular processes . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Key Observations:

Functional Group Variations: The target compound’s sulfonamide group distinguishes it from the carboxamide-substituted analog in . The compound in replaces the dihydroindole core with a benzodioxin ring, which increases aromatic bulk and electron density. This may reduce metabolic oxidation but could limit membrane permeability .

Molecular Weight and Complexity :

- Motesanib () has the highest molecular weight (373.50) due to its pyridine substituents, which may enhance aromatic stacking interactions with protein targets but could also increase off-target effects .

- The cyclopropane-containing analogs (target compound and ) have lower molecular weights, favoring better drug-likeness per Lipinski’s rules.

Core Modifications: The pyrrolidinone moiety in introduces a ketone group, which may stabilize conformational preferences or participate in covalent interactions with targets .

Hypothetical Pharmacological Implications

While direct activity data are unavailable, structural comparisons suggest:

- Target Compound : The sulfonamide group may enhance binding to serine proteases or kinases (e.g., carbonic anhydrase, TGF-β receptors), common targets for sulfonamide-containing drugs. The cyclopropane ring could confer metabolic resistance to oxidative degradation .

- Motesanib Analogy : The dihydroindole-pyridine scaffold in Motesanib () targets angiogenic pathways (e.g., VEGF receptors). The target compound’s sulfonamide might redirect activity toward alternative kinases or apoptosis pathways .

Notes

Data Limitations : Critical parameters such as solubility, logP, and biological activity data (e.g., IC₅₀) are absent in the provided evidence, necessitating caution in extrapolating pharmacological behavior.

Structural Inference : Comparisons rely on functional group chemistry and precedents (e.g., sulfonamides in kinase inhibitors). Experimental validation is required to confirm hypotheses.

Diversity of Sources : References include pharmacological agents (), structural analogs (–4), and assay methods (), ensuring a multidisciplinary perspective.

Biological Activity

N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)propane-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article delves into its biological activity, synthesis, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a cyclopropanecarbonyl group attached to a dihydroindole moiety and a propane sulfonamide group. Its molecular formula is with a molecular weight of 318.44 g/mol. The structural representation is as follows:

Biological Activity

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related indole derivatives have shown cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells. The mechanism of action is believed to involve apoptosis induction and inhibition of cell proliferation through interactions with specific receptors or enzymes .

Neuroprotective Effects

Research has also explored the neuroprotective potential of sulfonamide derivatives, suggesting that they may play a role in treating neurodegenerative diseases such as Alzheimer's. These compounds are thought to inhibit cholinesterase activity and prevent amyloid-beta aggregation, contributing to their therapeutic effects .

Case Study 1: Anticancer Activity

A study conducted on a series of indole-based sulfonamides demonstrated that this compound exhibited enhanced cytotoxicity compared to standard chemotherapeutic agents like bleomycin. The compound's three-dimensional structure was hypothesized to improve binding affinity to tumor-associated proteins, leading to increased efficacy in cancer treatment .

Case Study 2: Neuroprotection

In another investigation, derivatives of this compound were tested for their ability to inhibit acetylcholinesterase and butyrylcholinesterase enzymes. The results indicated that specific modifications in the sulfonamide group significantly enhanced inhibitory activity, thereby suggesting potential applications in managing Alzheimer's disease symptoms .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in tumor progression and neurodegeneration.

- Receptor Modulation: It can potentially modulate receptors linked to cell survival pathways, thus affecting apoptosis and proliferation rates.

Research Findings Overview

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)propane-1-sulfonamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step organic reactions. For example:

Indole core functionalization : Introduce the cyclopropanecarbonyl group via acylation under basic conditions (e.g., using DCC/DMAP as coupling agents).

Sulfonamide coupling : React the functionalized indole intermediate with propane-1-sulfonamide using a nucleophilic substitution or palladium-catalyzed cross-coupling.

- Critical parameters include temperature (60–80°C for acylation), solvent polarity (e.g., DMF or THF), and pH control (neutral to slightly basic). Purification via column chromatography or recrystallization ensures >95% purity .

Q. How can the structural integrity and purity of this compound be validated?

- Analytical techniques :

- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry (e.g., ¹H-NMR for indole proton shifts at δ 7.2–7.8 ppm and cyclopropane protons at δ 1.2–1.5 ppm).

- High-Performance Liquid Chromatography (HPLC) : Assess purity using a C18 column with UV detection (λ = 254 nm).

- Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]⁺ ion at m/z ~363) .

Advanced Research Questions

Q. What are the structure-activity relationship (SAR) insights for modifying the cyclopropanecarbonyl or sulfonamide moieties to enhance biological activity?

- Key findings :

- Cyclopropane ring : Substitution with bulkier groups (e.g., cyclobutane) reduces target binding affinity due to steric hindrance.

- Sulfonamide group : Replacing propane-1-sulfonamide with aromatic sulfonamides (e.g., benzene-sulfonamide) improves solubility but may reduce metabolic stability.

- Indole core : Chlorination at the 4-position increases potency in kinase inhibition assays (e.g., JAK1 IC₅₀ reduced from 50 nM to 12 nM) .

- Experimental design : Parallel synthesis of analogs followed by enzymatic assays (e.g., JAK1/STAT3 pathways) and molecular docking studies (e.g., using AutoDock Vina).

Q. How does this compound interact with biological targets such as JAK1 or neuropeptide Y receptors, and what contradictions exist in mechanistic data?

- Mechanistic insights :

- JAK1 inhibition : The sulfonamide group binds to the ATP pocket, while the cyclopropanecarbonyl moiety stabilizes the inactive kinase conformation. Conflicting reports exist on selectivity over JAK2 (e.g., PF-04965842 shows 30-fold selectivity for JAK1 vs. JAK2 ).

- Neuropeptide Y Y2 receptor antagonism : Structural analogs (e.g., JNJ-5207787) exhibit high affinity (Ki = 2 nM), but in vivo efficacy varies due to blood-brain barrier permeability limitations .

- Contradiction resolution : Use isoform-specific cellular assays (e.g., Ba/F3 cells expressing JAK1 vs. JAK2) and pharmacokinetic profiling (e.g., brain/plasma ratio studies).

Q. What in vivo models are suitable for evaluating the pharmacokinetics and toxicity of this compound?

- Preclinical models :

- Pharmacokinetics : Administer orally to Sprague-Dawley rats; measure plasma half-life (t₁/₂) via LC-MS/MS. Optimal bioavailability (>40%) requires co-solvents like PEG-400.

- Toxicity : Conduct 28-day repeat-dose studies in rodents, monitoring liver enzymes (ALT/AST) and renal biomarkers (creatinine). Note: Sulfonamide derivatives may show idiosyncratic hepatotoxicity at high doses .

Q. How can computational methods predict off-target interactions or metabolic pathways?

- In silico strategies :

- Off-target profiling : Use Schrödinger’s PANTHER algorithm to screen against >500 kinases. Prioritize hits with Glide docking scores < -7.0 kcal/mol.

- Metabolism prediction : CypRules or ADMET Predictor software identifies likely cytochrome P450 (CYP3A4) oxidation sites (e.g., cyclopropane ring opening). Validate with microsomal stability assays .

Data Contradiction Analysis

Q. Why do reported IC₅₀ values for JAK1 inhibition vary across studies (e.g., 10–50 nM)?

- Factors influencing variability :

- Assay conditions : ATP concentrations (1 mM vs. 10 µM) significantly alter IC₅₀. Use the ADP-Glo™ Kinase Assay with standardized ATP levels.

- Compound purity : Impurities >5% (e.g., deacetylated by-products) artificially inflate IC₅₀. Re-test after HPLC purification.

- Cell type differences : Primary immune cells vs. recombinant kinase assays yield divergent results due to endogenous phosphatase activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.